Cbz-NH-PEG2-C2-acid

描述

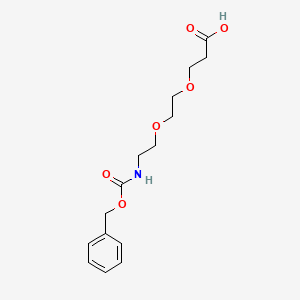

Structure

3D Structure

属性

IUPAC Name |

3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c17-14(18)6-8-20-10-11-21-9-7-16-15(19)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMNIRHPTPYIMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1334177-88-6 |

Source

|

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[(phenylmethoxy)carbonyl]amino]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

311.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347750-76-8 |

Source

|

| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 11-oxo-13-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Structural and Functional Landscape of Cbz-NH-PEG2-C2-acid: A Technical Guide for Drug Development Professionals

Introduction: In the rapidly evolving field of targeted protein degradation, the rational design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is of paramount importance. The linker component, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure and function of Cbz-NH-PEG2-C2-acid, a commonly utilized linker in PROTAC development.

Core Structure of this compound

This compound is a heterobifunctional linker comprised of four key chemical moieties: a Carbobenzyloxy (Cbz) protecting group, an amine (-NH-) functional group, a diethylene glycol (PEG2) spacer, and a propionic acid (-C2-acid) terminus. Each component plays a distinct role in the synthesis and function of the final PROTAC molecule.

-

Carbobenzyloxy (Cbz) Group: The Cbz group serves as a robust protecting group for the amine functionality. It is stable under a variety of reaction conditions, yet can be readily removed, typically through catalytic hydrogenolysis, to allow for subsequent conjugation reactions.[1][2][3][4]

-

Amine (-NH-) Group: This functional group, once deprotected, provides a nucleophilic site for covalent attachment to an electrophilic partner, commonly a carboxylic acid on one of the PROTAC ligands, forming a stable amide bond.

-

Diethylene Glycol (PEG2) Spacer: The PEG2 spacer is a short and hydrophilic linker component. The inclusion of PEG moieties in PROTAC linkers is known to enhance aqueous solubility and can improve cell permeability.[5][6][7][8] The flexibility of the PEG chain is also crucial for allowing the two ends of the PROTAC to adopt an optimal orientation for the formation of a productive ternary complex between the target protein and the E3 ligase.[9]

-

Propionic Acid (-C2-acid) Terminus: The terminal carboxylic acid provides a handle for conjugation to the other ligand of the PROTAC, typically through an amide bond formation. This allows for a modular and convergent synthesis of the final PROTAC molecule.

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₆ | [10][11] |

| Molecular Weight | 311.33 g/mol | [10][11] |

| CAS Number | 1347750-76-8 | [11] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and Methanol (B129727) |

Role in PROTAC Design and Experimental Workflow

This compound is a fundamental building block in the synthesis of PROTACs. The general workflow for utilizing this linker in PROTAC development is outlined below.

The synthesis of a PROTAC using this compound typically involves a sequential amide coupling strategy. First, the Cbz group is removed to expose the primary amine, which is then coupled to the carboxylic acid of the first ligand (either for the target protein or the E3 ligase). Subsequently, the terminal carboxylic acid of the linker is activated and coupled to the amine of the second ligand. The final PROTAC is then purified and characterized.

Impact of PEG Linker Length on PROTAC Activity: Quantitative Insights

The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. While specific data for a PEG2 linker was not found in the immediate search, the following table, compiled from a study on BRD4-targeting PROTACs, illustrates the general trend of how PEG linker length can impact key performance metrics.[5] This data is presented to provide a conceptual framework for the importance of linker optimization.

| Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 55 | 85 | 1.2 | 15 |

| PEG4 | 20 | 95 | 2.5 | 25 |

| PEG5 | 15 | >98 | 3.1 | 30 |

| PEG6 | 30 | 92 | 2.8 | 22 |

| Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs.[5] |

As the table suggests, there is often an optimal linker length that results in the most potent degradation (lowest DC₅₀) and favorable pharmacokinetic properties. Shorter or longer linkers can lead to reduced efficacy.[9] Therefore, the selection of a specific linker like this compound should be considered within the context of a broader linker-length optimization strategy for any given target and E3 ligase pair.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

-

Cbz Deprotection: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol). Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature. Monitor the reaction by TLC or LC-MS until complete consumption of the starting material. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine.

-

First Amide Coupling: Dissolve the deprotected linker and one of the ligands (containing a carboxylic acid) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion as monitored by TLC or LC-MS. Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by column chromatography.

-

Saponification (if the second ligand has an ester): If the second ligand has an ester protecting group on its carboxylic acid, it may need to be saponified. Dissolve the product from the previous step in a mixture of THF and water. Add LiOH and stir at room temperature until the ester is hydrolyzed. Acidify the reaction mixture and extract the product.

-

Second Amide Coupling: Repeat the amide coupling procedure described in step 2, using the product from the previous step and the second ligand (containing an amine).

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain the desired product with high purity. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Western Blot for Target Protein Degradation

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO as a vehicle control for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs. Its well-defined structure, featuring a stable protecting group, a flexible and hydrophilic spacer, and reactive termini, allows for the modular construction of these complex molecules. While the specific length of the PEG chain needs to be empirically optimized for each target-ligase system, the principles and protocols outlined in this guide provide a solid foundation for the rational design and evaluation of novel protein degraders. The continued exploration of linkers with diverse lengths, compositions, and rigidities will undoubtedly lead to the development of next-generation PROTACs with enhanced therapeutic potential.

References

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. chempep.com [chempep.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | TargetMol [targetmol.com]

- 11. This compound - CAS:1347750-76-8 - Sunway Pharm Ltd [3wpharm.com]

A Technical Guide to Cbz-NH-PEG2-C2-acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Cbz-NH-PEG2-C2-acid, a versatile heterobifunctional linker. This document is intended to serve as a valuable resource for researchers and professionals involved in bioconjugation, drug delivery, and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Specifications

This compound, also known as N-Cbz-amido-PEG2-acid, is a valuable tool in chemical biology and drug discovery. It features a carboxyl group and a Cbz-protected amine, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the sequential conjugation of two different molecules. The hydrophilic PEG linker enhances the solubility and can reduce the immunogenicity of the resulting conjugate.

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The carbobenzyloxy (Cbz) group provides robust protection for the amine functionality and can be selectively removed under specific conditions to reveal a primary amine for further modification.

Table 1: Chemical Properties and Specifications of this compound

| Property | Value | Source(s) |

| Chemical Name | N-Cbz-amido-PEG2-acid | N/A |

| Synonyms | Cbz-NH-PEG2-propionic acid, Benzyloxycarbonyl-amino-PEG2-propanoic acid | N/A |

| CAS Number | 1347750-76-8 | N/A |

| Molecular Formula | C₁₅H₂₁NO₆ | N/A |

| Molecular Weight | 311.33 g/mol | N/A |

| Appearance | White to off-white solid or oil | N/A |

| Purity | ≥95% (typically >98% by HPLC) | N/A |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | N/A |

| Storage | Store at -20°C, desiccated and protected from light. Allow to warm to room temperature before opening. | N/A |

Experimental Protocols

Amide Coupling via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or reverse-phase HPLC)

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer or water) and NHS/sulfo-NHS (e.g., 10 mg/mL in Activation Buffer or water) immediately before use.

-

-

Activation of Carboxylic Acid:

-

Dissolve this compound in Activation Buffer.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS/sulfo-NHS to the this compound solution.

-

Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation to Primary Amine:

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Add the activated this compound solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the linker may be used as a starting point for protein conjugations.[1]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method to remove excess reagents and byproducts. For proteins, size-exclusion chromatography or dialysis are common. For small molecules, reverse-phase HPLC is typically used.

-

Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to yield a free primary amine.

Materials:

-

Cbz-protected conjugate

-

Palladium on carbon (Pd/C), 10% w/w

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or Tetrahydrofuran)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Inert gas (e.g., Argon or Nitrogen)

-

Celite

Procedure:

-

Reaction Setup:

-

Dissolve the Cbz-protected conjugate in a suitable solvent in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

-

Flush the flask with an inert gas.

-

-

Hydrogenation:

-

Introduce hydrogen gas to the reaction mixture, either by securing a hydrogen-filled balloon to the flask or by using a hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Exercise caution as the catalyst can be pyrophoric.

-

Wash the Celite pad with the reaction solvent.

-

-

Isolation:

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the deprotected product.

-

If necessary, further purify the product by chromatography or crystallization.

-

Visualizing Workflows and Pathways

PROTAC Synthesis and Mechanism of Action

This compound is a valuable building block for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: Workflow for PROTAC synthesis using this compound and its mechanism of action.

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for conjugating this compound to a protein and a subsequent small molecule.

Caption: A step-by-step experimental workflow for a two-step bioconjugation using this compound.

References

Technical Guide: Cbz-NH-PEG2-C2-acid for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cbz-NH-PEG2-C2-acid, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, a plausible synthesis protocol, and its application in the assembly of PROTACs for targeted protein degradation.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 1347750-76-8 | [1] |

| Molecular Weight | 311.33 g/mol | [1] |

| Molecular Formula | C₁₅H₂₁NO₆ | [1] |

| IUPAC Name | 3-(2-(2-((benzyloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid | N/A |

| Synonyms | Cbz-N-amido-PEG2-acid, Cbz-NH-PEG2-Propionic acid | [1] |

| Appearance | White to off-white solid or oil | N/A |

| Purity | Typically >95% | N/A |

| Storage | Store at -20°C for long-term storage, protected from light and moisture. For short-term (days to weeks), storage at 0-4°C is acceptable. | N/A |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. | N/A |

Introduction to this compound in PROTAC Technology

This compound is a heterobifunctional linker that plays a pivotal role in the design and synthesis of PROTACs.[2] PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[4][5] The polyethylene (B3416737) glycol (PEG) component of this compound enhances the hydrophilicity and can improve the pharmacokinetic properties of the resulting PROTAC.[2] The Cbz-protected amine and the terminal carboxylic acid provide orthogonal handles for the sequential conjugation of the E3 ligase and POI ligands.[2]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, which is facilitated by linkers such as this compound.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details a plausible synthetic route for this compound and a general protocol for its subsequent use in the synthesis of a PROTAC.

Synthesis of this compound

A plausible synthetic route for this compound is a multi-step process involving the protection of an amino-PEGylated starting material followed by modification to introduce the carboxylic acid moiety.

Materials:

-

2-(2-(2-aminoethoxy)ethoxy)ethanol

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (DCM)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Jones reagent (CrO₃ in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Cbz Protection of the Amine:

-

Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol in a suitable solvent such as a mixture of water and dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate and a base (e.g., sodium bicarbonate) to the reaction mixture while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Perform an aqueous workup, extracting the product into dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected intermediate.

-

-

Oxidation of the Alcohol to a Carboxylic Acid:

-

Dissolve the Cbz-protected intermediate in a suitable solvent like acetone.

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent, such as Jones reagent, to the solution.

-

Monitor the reaction by TLC. Upon completion, quench the reaction appropriately (e.g., with isopropanol).

-

Perform a workup to isolate the crude product. This may involve filtration and extraction.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final this compound.

-

PROTAC Synthesis using this compound

This protocol describes a general two-step process for synthesizing a PROTAC using this compound. This involves an initial amide coupling reaction followed by deprotection of the Cbz group and a second amide coupling.

Part 1: Amide Coupling with the First Ligand (e.g., E3 Ligase Ligand)

Materials:

-

This compound

-

E3 ligase ligand with a free amine group

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous DMF or other suitable aprotic solvent

-

HPLC for purification

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[4]

-

-

Coupling Reaction:

-

To the activated linker solution, add the E3 ligase ligand (1 equivalent) dissolved in a minimal amount of anhydrous DMF.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.[4]

-

-

Work-up and Purification:

-

Once the reaction is complete, perform an aqueous workup and extract the product.

-

Purify the resulting Cbz-protected E3 ligase-linker conjugate by preparative HPLC.

-

Part 2: Cbz Deprotection and Amide Coupling with the Second Ligand (e.g., POI Ligand)

Materials:

-

Cbz-protected E3 ligase-linker conjugate

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen source (e.g., H₂ gas balloon or a hydrogen generator)

-

Methanol or other suitable solvent for hydrogenation

-

POI ligand with a free carboxylic acid group

-

Amide coupling reagents and base as in Part 1

-

Anhydrous DMF

Procedure:

-

Cbz Deprotection:

-

Dissolve the purified Cbz-protected conjugate in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the deprotection is complete (monitored by LC-MS).[6]

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine-linker-E3 ligase ligand conjugate.

-

-

Second Amide Coupling:

-

In a separate flask, dissolve the POI ligand with a carboxylic acid (1 equivalent) in anhydrous DMF and activate it using a coupling reagent and base as described in Part 1, Step 1.

-

Add the deprotected amine-linker-E3 ligase ligand conjugate (1 equivalent) to the activated POI ligand solution.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

-

Final Purification:

-

Perform a final workup and purify the crude PROTAC molecule by preparative HPLC to yield the final product.

-

Logical Workflow for PROTAC Development

The following diagram outlines the general workflow for the synthesis and application of a PROTAC utilizing a heterobifunctional linker like this compound.

Caption: General workflow for PROTAC synthesis and evaluation.

References

- 1. CBZ-NH-PEG2-COOH | CAS:1347750-76-8 | Biopharma PEG [biochempeg.com]

- 2. This compound | 1347750-76-8 | Benchchem [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. explorationpub.com [explorationpub.com]

- 6. total-synthesis.com [total-synthesis.com]

The Strategic Role of the Carbobenzyloxy (Cbz) Group in PROTAC Linker Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2] These heterobifunctional molecules are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability.[2] In the complex multi-step synthesis of PROTACs, protecting groups play a pivotal role, and the carbobenzyloxy (Cbz) group is a key tool for the strategic protection of amine functionalities within the linker. This technical guide provides an in-depth exploration of the role of the Cbz protecting group in PROTAC linker design and synthesis, complete with experimental protocols and data presentation.

The Core Function of the Cbz Group: Orthogonal Protection in PROTAC Synthesis

The primary role of the Cbz group in PROTAC linker synthesis is to serve as a stable and reliable protecting group for primary and secondary amines. Its utility stems from its orthogonality to other common protecting groups, such as the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.[3][4] This orthogonality allows for a modular and controlled approach to PROTAC assembly, where different components of the molecule can be selectively deprotected and coupled without affecting other protected functionalities.[4]

The Cbz group is particularly valuable in the construction of PROTACs that feature amine-containing linkers. These linkers are often synthesized from building blocks like Cbz-NH-PEG-COOH, where the Cbz group protects a terminal amine while a carboxylic acid at the other end is available for coupling.[2] This strategy enables the sequential and regioselective synthesis of the PROTAC, ensuring that the warhead and the E3 ligase ligand are attached at the intended positions.

Impact on PROTAC Properties: Beyond a Synthetic Handle

While the primary function of the Cbz group is in synthesis, the choice of protecting group strategy can have downstream implications for the physicochemical properties of the final PROTAC molecule. The presence of aromatic moieties, such as the benzyl (B1604629) group in Cbz, can influence the overall lipophilicity and conformational rigidity of the linker during synthesis and in its final form if not removed. However, it is important to note that the Cbz group is typically removed in the final stages of PROTAC synthesis.

The trend in PROTAC design is moving towards more rigid linkers to enhance ternary complex stability and improve pharmacokinetic profiles.[5] The synthetic methodologies to create these rigid linkers often employ protecting group strategies where Cbz can be a valuable tool.

Quantitative Data on PROTAC Performance

The following tables provide representative data on the physicochemical properties of clinical PROTACs and the impact of linker composition on degradation efficacy. It is important to note that there is a lack of publicly available data that directly compares the performance of PROTACs solely based on the use of a Cbz protecting group in the linker synthesis versus other protecting groups. The data presented here is intended to provide a general understanding of the properties of PROTACs.

Table 1: Physicochemical Properties of Selected Clinical-Stage PROTACs

| PROTAC | Molecular Weight (Da) | logD (pH 7.4) | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| ARV-110 | 711-958 | 1.1 - 4.8 | 107 - 146 | ≤ 5 | 9 - 20 |

| DT-2216 | 711-958 | 1.1 - 4.8 | 107 - 146 | ≤ 5 | 9 - 20 |

This table summarizes the range of physicochemical properties for a selection of CRBN-binding PROTACs that have entered clinical trials. Data synthesized from multiple sources.[6]

Table 2: Impact of Linker Length on BRD4 Degradation by JQ1-based PROTACs

| Linker Composition | DC50 (nM) | Dmax (%) |

| PEG3 | 25 | >95 |

| PEG4 | 8 | >95 |

| PEG5 | 3 | >95 |

| PEG6 | 10 | >95 |

This table illustrates how linker length, a key feature often controlled during synthesis using protecting groups like Cbz, can significantly impact the degradation efficacy of a PROTAC. DC50 represents the half-maximal degradation concentration, and Dmax is the maximum degradation observed. Data is representative of typical trends observed in PROTAC development.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of PROTACs. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC using a Cbz-Protected Linker

This protocol describes the synthesis of a PROTAC targeting KEAP1, utilizing a Cbz-protected amine linker.[4]

Step 1: O-alkylation with a Cbz-protected linker

-

To a solution of the KEAP1 binder intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs2CO3, 2.0 eq).

-

Add the Cbz-protected alkyl halide linker (e.g., N-(benzyloxycarbonyl)-2-bromoethylamine, 1.2 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Cbz-protected intermediate.

Step 2: Cbz Deprotection

-

Dissolve the Cbz-protected intermediate (1.0 eq) in methanol.

-

Add 10% palladium on carbon (Pd/C, 0.1 eq) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine linker intermediate.

Step 3: Coupling with E3 Ligase Ligand

-

To a solution of the deprotected amine linker intermediate (1.0 eq) and the E3 ligase ligand containing a carboxylic acid (e.g., pomalidomide-acid, 1.1 eq) in anhydrous DMF, add N,N'-diisopropylethylamine (DIPEA, 3.0 eq).

-

Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP, 1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the procedure for assessing the degradation of a target protein, for example, BRD4, in cultured cells treated with a PROTAC.[1][8]

1. Cell Culture and Treatment:

- Seed human cancer cells expressing the target protein (e.g., HeLa for BRD4) in 6-well plates and allow them to adhere overnight.

- Prepare a stock solution of the PROTAC in DMSO.

- Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

- Centrifuge the lysates to pellet cell debris and collect the supernatant.

- Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Immunoblotting:

- Normalize the protein concentration of all samples.

- Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

- Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.

- Incubate with a primary antibody for a loading control (e.g., anti-GAPDH).

- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

- Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Quantify the band intensities using densitometry software.

- Normalize the target protein band intensity to the loading control band intensity.

- Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

This protocol outlines the steps to assess the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) using SPR.[9][10]

1. Immobilization of E3 Ligase:

- Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated SPR sensor chip.

2. Binary Interaction Analysis:

- To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and measure the binding response.

- To determine the binding affinity of the PROTAC to the target protein, a separate experiment can be performed by immobilizing the target protein and injecting the PROTAC.

3. Ternary Complex Formation:

- Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

- Inject these solutions over the immobilized E3 ligase surface.

- An enhanced binding response compared to the PROTAC alone indicates the formation of a ternary complex.

4. Data Analysis:

- Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

- Calculate the cooperativity factor (α), which is the ratio of the KD of the binary interaction (PROTAC to E3 ligase) to the KD of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, highlighting the strategic use of a Cbz-protected linker.

Caption: A generalized workflow for PROTAC synthesis using a Cbz-protected linker.

PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC, hijacking the ubiquitin-proteasome system to induce target protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 10. aragen.com [aragen.com]

Cbz-NH-PEG2-C2-acid: A Core Component for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's own protein disposal machinery to eliminate specific proteins of interest (POIs). Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties. The Cbz-NH-PEG2-C2-acid linker is a bifunctional molecule featuring a polyethylene (B3416737) glycol (PEG) spacer, a terminal carboxylic acid, and a carboxybenzyl (Cbz)-protected amine, making it a valuable building block in the synthesis of PROTACs.

The Role of this compound as a PROTAC Linker

This compound serves as a flexible and hydrophilic linker in PROTAC design. Its key features include:

-

Polyethylene Glycol (PEG) Unit: The two ethylene (B1197577) glycol units enhance the linker's hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.

-

Terminal Carboxylic Acid: This functional group provides a reactive handle for conjugation to an amine-functionalized ligand, typically the E3 ligase ligand or the POI ligand, through amide bond formation.

-

Carboxybenzyl (Cbz)-Protected Amine: The Cbz protecting group allows for a controlled and sequential synthesis strategy. It can be selectively removed to reveal a primary amine, which can then be coupled to the other ligand.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.

| Property | Value |

| Molecular Formula | C15H21NO6 |

| Molecular Weight | 311.33 g/mol |

| CAS Number | 1347750-76-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |

Mechanism of Action of a PROTAC Utilizing this compound

The fundamental role of the this compound linker is to bridge the target protein and the E3 ligase, thereby initiating the degradation cascade.

Caption: Mechanism of action of a PROTAC utilizing a this compound linker.

Quantitative Data on PROTAC Performance

While specific degradation data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following table presents a representative dataset illustrating the type of quantitative metrics used to evaluate PROTAC efficacy. These values are hypothetical and serve as a guide for data presentation.

| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Hypothetical PROTAC A | BRD4 | HeLa | 50 | 95 |

| Hypothetical PROTAC B | KRAS G12D | MIA PaCa-2 | 120 | 88 |

| Hypothetical PROTAC C | Androgen Receptor | LNCaP | 25 | >90 |

-

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the evaluation of PROTACs synthesized with the this compound linker.

General Protocol for PROTAC Synthesis

This protocol outlines a general two-step synthesis of a PROTAC using this compound, an amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative), and a carboxylic acid-containing POI ligand (e.g., a JQ1 derivative).

Caption: General workflow for the synthesis of a PROTAC using this compound.

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)

-

Carboxylic acid-functionalized POI ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

H2 (Hydrogen gas)

-

Pd/C (Palladium on carbon)

-

Methanol

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Step 1: Coupling of Linker to E3 Ligase Ligand

-

Dissolve the amine-functionalized E3 ligase ligand (1 eq) and this compound (1.1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Cbz-protected intermediate by column chromatography.

-

-

Step 2: Cbz Deprotection

-

Dissolve the Cbz-protected intermediate in methanol.

-

Add Pd/C (10% by weight) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-4 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine intermediate.

-

-

Step 3: Coupling to POI Ligand

-

Dissolve the deprotected amine intermediate (1 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the reaction at room temperature for 4-6 hours.

-

Work up and purify the final PROTAC molecule as described in Step 1.

-

Characterize the final product by NMR and high-resolution mass spectrometry.

-

Western Blot Protocol for Protein Degradation

This protocol provides a method to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

PBS (Phosphate-buffered saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced chemiluminescence) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Image the blot using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Cell Viability Assay (MTT Assay)

This protocol measures the effect of the PROTAC on cell viability.

Materials:

-

Cell line of interest

-

PROTAC stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (concentration that causes 50% growth inhibition).

-

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs. Its well-defined structure and bifunctional nature allow for the systematic construction of these complex molecules. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation, ultimately advancing the development of new therapeutics.

The Crucial Core: An In-depth Technical Guide to Bifunctional Linkers for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a bifunctional linker that connects these two elements.[2] While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[3] This technical guide provides a comprehensive overview of the core principles of bifunctional linkers, including their classification, design considerations, and the experimental methods used for their evaluation.

The Role of the Linker in PROTAC Function

The primary function of the linker is to bridge the POI-binding and E3 ligase-binding ligands, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1] The length, chemical composition, and attachment points of the linker dictate the geometry of this complex, which in turn influences the efficiency of ubiquitin transfer from the E3 ligase to the POI.[4] Once polyubiquitinated, the POI is recognized and degraded by the 26S proteasome.[1] The PROTAC is then released to engage in another cycle of degradation, acting as a catalyst.[3]

Classification of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their chemical composition and flexibility. The most common types include polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid structures incorporating cyclic moieties.[1]

-

PEG and Alkyl Chains: These are the most frequently used linkers due to their synthetic accessibility and the ease with which their length can be modified.[1] They offer flexibility, which can be advantageous in the initial stages of PROTAC design to allow for the formation of a stable ternary complex.[5]

-

Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or phenyl rings to reduce the conformational flexibility of the PROTAC.[6] This can lead to a more pre-organized conformation that is favorable for ternary complex formation, potentially improving potency and selectivity.[7]

-

"Smart" Linkers: This emerging class of linkers incorporates functionalities that allow for conditional activation of the PROTAC. Examples include photoswitchable linkers containing azobenzene (B91143) moieties that can be isomerized with specific wavelengths of light, and photocleavable linkers that can be irreversibly activated by light.[7]

The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation

PROTACs co-opt the cell's natural ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The following diagram illustrates the key steps in this pathway.

Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Impact of Linker Properties on PROTAC Efficacy

The length and composition of the linker have a profound impact on the degradation efficiency of a PROTAC, which is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Table 1: Effect of Linker Length on PROTAC Degradation Efficiency (DC50)

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Reference |

| BRD4 | VHL | PEG | 8 | >1000 | [5] |

| BRD4 | VHL | PEG | 12 | 18 | [5] |

| BRD4 | VHL | PEG | 16 | 4.8 | [5] |

| BRD4 | VHL | PEG | 20 | 27 | [5] |

| TBK1 | CRBN | Alkyl/Ether | <12 | No degradation | [5] |

| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | [5] |

| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | [5] |

Table 2: Influence of Linker Composition on Pharmacokinetic Properties

| PROTAC | Linker Composition | Solubility (µM) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PROTAC A | Alkyl Chain | 5 | 0.5 | <5 |

| PROTAC B | PEG4 | 50 | 2.1 | 25 |

| PROTAC C | Piperazine-containing | 25 | 1.5 | 15 |

Note: The data in this table is representative and compiled from various sources in the literature to illustrate general trends.[8][9]

Experimental Protocols for PROTAC Evaluation

A variety of experimental techniques are employed to synthesize and evaluate the efficacy of PROTACs.

PROTAC Synthesis via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a robust and efficient method for assembling PROTACs.[10]

Caption: General workflow for PROTAC synthesis using click chemistry.

Protocol:

-

Preparation of Precursors: Synthesize or obtain the POI-binding ligand functionalized with a terminal alkyne and the E3 ligase-binding ligand functionalized with an azide.

-

Reaction Setup: In a suitable solvent (e.g., a mixture of t-butanol and water), dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand.

-

Catalyst Addition: Add a solution of copper(II) sulfate (B86663) and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS).

-

Purification: Purify the resulting PROTAC using a suitable method, such as reversed-phase high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the final PROTAC product using techniques like NMR and high-resolution mass spectrometry.

Western Blot for Protein Degradation

Western blotting is a standard method to quantify the reduction in POI levels following PROTAC treatment.[3]

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Normalize the protein concentrations of the lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[11]

Protocol Outline:

-

Sample Preparation: Prepare solutions of the E3 ligase, the POI, and the PROTAC in the same dialysis buffer to minimize buffer mismatch effects.

-

ITC Experiment: Titrate the PROTAC into a solution of the E3 ligase to measure the binary interaction. In a separate experiment, titrate the POI into a solution of the pre-formed E3 ligase-PROTAC complex to measure the ternary complex formation.

-

Data Analysis: Analyze the resulting thermograms to determine the binding affinities and cooperativity of the interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at a sensor surface to monitor biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and affinity data.[12]

Protocol Outline:

-

Immobilization: Immobilize either the E3 ligase or the POI onto the surface of an SPR sensor chip.

-

Binary Interaction: Flow a solution of the PROTAC over the immobilized protein to measure the binary binding kinetics.

-

Ternary Interaction: In the presence of a saturating concentration of the non-immobilized protein partner, flow the PROTAC over the sensor chip to measure the kinetics of ternary complex formation.

-

Data Analysis: Analyze the sensorgrams to determine the on- and off-rates and the equilibrium dissociation constants for both binary and ternary interactions.

Conclusion

The bifunctional linker is a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to pharmacokinetic properties. A deep understanding of linker design principles and the application of robust experimental methodologies are essential for the successful development of novel protein-degrading therapeutics. The continued exploration of new linker chemistries and the use of advanced biophysical and cellular assays will undoubtedly accelerate the advancement of the PROTAC field.

References

- 1. researchgate.net [researchgate.net]

- 2. bmglabtech.com [bmglabtech.com]

- 3. benchchem.com [benchchem.com]

- 4. lifesensors.com [lifesensors.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitination Assay - Profacgen [profacgen.com]

- 8. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Cbz-NH-PEG2-C2-acid in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cbz-NH-PEG2-C2-acid: A Versatile Linker in Bioconjugation

This compound is a heterobifunctional linker that has gained significant traction in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises three key components: a carboxybenzyl (Cbz) protected amine, a discrete two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture imparts desirable properties for the synthesis of complex biomolecules, offering a balance of hydrophilicity, defined spacer length, and versatile conjugation handles.[4][5]

The Cbz group provides robust protection for the amine functionality, which is stable under a variety of reaction conditions, yet can be selectively removed to allow for subsequent conjugation steps.[4] The PEG2 spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, which can improve pharmacokinetic properties and reduce non-specific binding.[6][7] The terminal carboxylic acid allows for straightforward coupling to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, through the formation of a stable amide bond.[4]

This technical guide provides a comprehensive overview of the applications of this compound in bioconjugation, with a focus on its role in PROTACs and as a general bioconjugation linker. It includes detailed experimental protocols, a summary of relevant quantitative data, and visualizations of key workflows and mechanisms.

Core Applications in Bioconjugation

The bifunctional nature of this compound makes it a valuable tool for a range of bioconjugation applications:

-

PROTAC Synthesis: This is a primary application where the linker connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of the protein of interest.[1][2] The length of the PEG linker is a critical parameter in PROTAC design, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase).[3][8][9]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The hydrophilicity of the PEG spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.[10][11]

-

Peptide and Protein Modification: this compound can be used to modify peptides and proteins to enhance their therapeutic properties, such as increasing their half-life or improving their solubility.[7][12]

-

Nanoparticle Functionalization: The linker can be attached to the surface of nanoparticles to improve their biocompatibility and provide a handle for the attachment of targeting ligands or therapeutic agents.

Quantitative Data on PEG Linker Performance in PROTACs

The length of the PEG linker is a crucial factor in determining the efficacy of a PROTAC. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are tables summarizing comparative data on the performance of PROTACs with varying PEG linker lengths. While this data is not specific to this compound, it provides valuable insights into the impact of short PEG linkers on PROTAC performance.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [8][13]

| Linker Length (atoms) | DC50 (nM) | % ERα Degradation |

| 9 | >1000 | <20 |

| 12 | 100-1000 | ~50 |

| 16 | <100 | >80 |

| 19 | 100-1000 | ~60 |

| 21 | >1000 | <40 |

DC50: Half-maximal degradation concentration. Data is synthesized from multiple sources for illustrative purposes.

Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Different PEG Linker Lengths [1]

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

Dmax: Maximum percentage of target protein degradation. Data is synthesized from multiple sources for illustrative purposes.

Experimental Protocols

General Protocol for EDC/NHS Coupling of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines (e.g., lysine residues) on a protein using carbodiimide (B86325) chemistry.[14][15][16][17][18]

Materials:

-

This compound

-

Protein to be conjugated (in an amine-free buffer, e.g., PBS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mg/mL).

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine this compound (e.g., 10-20 fold molar excess over the protein) with EDC (e.g., 1.2 equivalents to the linker) and NHS (e.g., 1.2 equivalents to the linker) in Activation Buffer.

-

Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

-

-

Conjugation to the Protein:

-

Immediately add the activated linker solution to the protein solution in Coupling Buffer.

-

The final pH of the reaction mixture should be between 7.2 and 8.0.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.

-

-

Purification of the Conjugate:

Protocol for Cbz Deprotection

This protocol describes the removal of the Cbz protecting group to reveal a free amine, which can be used for subsequent conjugation steps. Catalytic hydrogenolysis is a common and effective method.[23]

Materials:

-

Cbz-protected bioconjugate

-

Palladium on carbon (Pd/C, 10% w/w)

-

Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium (B1175870) formate)

-

Solvent (e.g., methanol, ethanol, or THF)

-

Celite

Procedure:

-

Reaction Setup:

-

Dissolve the Cbz-protected bioconjugate in the chosen solvent.

-

Carefully add the Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

-

-

Hydrogenation:

-

Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Alternatively, for transfer hydrogenation, add a hydrogen donor such as ammonium formate (B1220265) (in excess) to the reaction mixture and stir at room temperature or with gentle heating.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure to obtain the deprotected bioconjugate.

-

Further purification can be performed by chromatography if necessary.

-

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Bioconjugation and Purification

Caption: General workflow for protein bioconjugation.

Logical Relationship: Key Components of this compound

Caption: Functional components of the linker.

Conclusion

This compound is a highly versatile and valuable tool for researchers, scientists, and drug development professionals working in the field of bioconjugation. Its well-defined structure, incorporating a Cbz-protected amine, a hydrophilic PEG2 spacer, and a reactive carboxylic acid, provides a robust platform for the synthesis of complex bioconjugates such as PROTACs and ADCs. The protocols and data presented in this guide offer a solid foundation for the successful application of this linker in the development of novel therapeutics and research tools. As the field of targeted therapies continues to evolve, the rational design and application of linkers like this compound will remain a critical component of success.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 3. researchgate.net [researchgate.net]

- 4. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]

- 5. CBZ-NH-PEG8-COOH | CAS:1334177-87-5 | Biopharma PEG [biochempeg.com]

- 6. mdpi.com [mdpi.com]

- 7. purepeg.com [purepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

The Precision Demolition of Disease: A Technical Guide to PROTAC-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) marks a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete and targeted eradication of disease-causing proteins. This technical guide provides an in-depth exploration of the core mechanism of PROTACs, offering detailed experimental protocols and quantitative data to empower researchers in the field of targeted protein degradation. By harnessing the cell's own ubiquitin-proteasome system (UPS), PROTACs act as powerful molecular tools for basic research and drug development, offering the potential to address previously "undruggable" targets.

The Core Mechanism: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1] Their mechanism of action is a catalytic cycle that hijacks the cell's natural protein disposal machinery.[2]

The process unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a key intermediate known as the ternary complex.[3][4] The stability and conformation of this complex are critical determinants of degradation efficiency.[5][6]

-

Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[7][8] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a molecular flag for degradation.[7]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery.[8][9] The proteasome unfolds and degrades the tagged protein into small peptides.[8]

-

Recycling: After the POI is degraded, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting as a catalyst for the removal of multiple target protein molecules.[10]

Quantitative Assessment of PROTAC Efficacy

The efficiency of a PROTAC is typically characterized by two key quantitative parameters: the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax).[11] These values are crucial for comparing the potency and efficacy of different PROTAC molecules.

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| NC-1 | BTK | Cereblon (CRBN) | Mino | 2.2 | 97 | [2] |

| GP262 | PI3Kα | Not Specified | MDA-MB-231 | 227.4 | 71.3 | [12] |

| GP262 | PI3Kγ | Not Specified | MDA-MB-231 | 42.23 | 88.6 | [12] |

| GP262 | mTOR | Not Specified | MDA-MB-231 | 45.4 | 74.9 | [12] |

| KRAS G12D Degrader 1 | KRAS G12D | Von Hippel-Lindau (VHL) | SNU-1 | 19.77 | >95 | [13] |

| KRAS G12D Degrader 1 | KRAS G12D | Von Hippel-Lindau (VHL) | HPAF-II | 52.96 | Not Reported | [13] |

| KRAS G12D Degrader 1 | KRAS G12D | Von Hippel-Lindau (VHL) | AGS | 7.49 | 95 | [13] |

Key Experimental Protocols

Rigorous experimental validation is essential for the development and characterization of PROTACs. The following sections provide detailed protocols for fundamental assays used to evaluate PROTAC function.

Protein Degradation Assay via Western Blot

This protocol details the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.

Materials and Reagents:

-

Cell line expressing the protein of interest (e.g., THP-1, MDA-MB-231, HeLa).[14]

-

PROTAC stock solution in DMSO.

-

Control compounds: DMSO (vehicle control), non-degrading inhibitor for the POI.[14]

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

Laemmli sample buffer.

-